molecular formula C9H16O2 B6146440 1-methoxy-3-methylcyclohexane-1-carbaldehyde CAS No. 1866181-11-4

1-methoxy-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B6146440
CAS No.: 1866181-11-4
M. Wt: 156.2
InChI Key:
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Description

1-Methoxy-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohexanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as chromium trioxide or potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 1-methoxy-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-methoxy-3-methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy and methyl groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    3-methylcyclohexane-1-carbaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.

    1-methoxycyclohexane-1-carbaldehyde:

Uniqueness: 1-Methoxy-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, along with the aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1866181-11-4

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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